(S)-2-Bromobutane

Chiral chromatography Enantiomeric separation Gas chromatography

(S)-2-Bromobutane (CAS 5787-32-6), also designated as (2S)-2-bromobutane or (+)-sec-butyl bromide, is a chiral secondary alkyl halide with the molecular formula C₄H₉Br and molecular weight 137.02 g/mol. The compound exists as a colorless liquid with a boiling point of 90.7±8.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³.

Molecular Formula C4H9Br
Molecular Weight 137.02 g/mol
CAS No. 5787-32-6
Cat. No. B8253593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Bromobutane
CAS5787-32-6
Molecular FormulaC4H9Br
Molecular Weight137.02 g/mol
Structural Identifiers
SMILESCCC(C)Br
InChIInChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3/t4-/m0/s1
InChIKeyUPSXAPQYNGXVBF-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Bromobutane CAS 5787-32-6: Chiral Secondary Alkyl Halide for Stereospecific Organic Synthesis


(S)-2-Bromobutane (CAS 5787-32-6), also designated as (2S)-2-bromobutane or (+)-sec-butyl bromide, is a chiral secondary alkyl halide with the molecular formula C₄H₉Br and molecular weight 137.02 g/mol [1]. The compound exists as a colorless liquid with a boiling point of 90.7±8.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ . As the (S)-enantiomer of 2-bromobutane, this compound bears a stereogenic center at the carbon atom bearing the bromine substituent, making it fundamentally distinct from its (R)-counterpart and racemic mixtures in stereochemical outcomes of nucleophilic substitution reactions [2].

(S)-2-Bromobutane Procurement: Why Racemic 2-Bromobutane or (R)-2-Bromobutane Cannot Substitute


Racemic 2-bromobutane (CAS 78-76-2) contains equimolar amounts of (R)- and (S)-enantiomers and yields racemic products in stereosensitive reactions, rendering it unsuitable for asymmetric synthesis applications requiring defined stereochemical outcomes. In SN2 nucleophilic substitution, (S)-2-bromobutane undergoes stereospecific Walden inversion to produce (R)-configured products exclusively [1], whereas (R)-2-bromobutane yields (S)-configured products. This stereochemical divergence has direct consequences for pharmaceutical intermediate synthesis where the biological activity of final compounds is enantiomer-dependent. Furthermore, the specific rotation of pure (R)-2-bromobutane is -23.1° [2], while (S)-2-bromobutane exhibits equal and opposite rotation; racemic mixtures show zero net rotation and cannot provide chirality transfer required in enantioselective catalysis or chiral building block applications.

(S)-2-Bromobutane Differential Evidence: Quantitative Comparison vs. 2-Chlorobutane, 2-Bromopentane, and Racemic Mixtures


Enantioselectivity Coefficient Comparison: (S)-2-Bromobutane Exhibits α = 1.62 vs. 2-Chlorobutane α = 1.23 on Melamine Supramolecular Stationary Phase

On a gas chromatographic stationary phase based on melamine supramolecular structures with induced chirality (1% melamine on inert support, column conditioned at 200°C), 2-bromobutane enantiomers exhibit a separation selectivity coefficient α = 1.62 at 70°C, substantially higher than 2-chlorobutane which shows α = 1.23 at 75°C under comparable conditions [1]. 2-Bromopentane yields α = 1.68 at 70°C, representing only a marginal 3.7% improvement over 2-bromobutane despite increased molecular weight and retention. The reported relative standard deviation of retention volumes is ≤7% [2].

Chiral chromatography Enantiomeric separation Gas chromatography Supramolecular chemistry

Complete vs. Partial Enantiomeric Resolution: 2-Bromobutane Achieves Full Separation While 2-Chlorobutane Shows Only Partial Separation on Cyanuric Acid-Modified Carboblack C

On a Carboblack C adsorbent modified with 10% cyanuric acid, the enantiomers of 2-bromobutane undergo complete separation, whereas the enantiomers of 2-chlorobutane exhibit only partial separation under identical chromatographic conditions [1]. The complete separation of 2-bromobutane enantiomers is attributed to the differential adsorption thermodynamics wherein one enantiomer is adsorbed predominantly within the cavity of the cyanuric acid supramolecular structure while the other is adsorbed on the external surface [1].

Chiral stationary phase Enantiomeric resolution Analytical chemistry Adsorbent modification

Chromatographic Separation Time: 2-Bromobutane Enantiomers Separated in 210 Seconds vs. 2-Chlorobutane in 180 Seconds on Uracil Supramolecular Stationary Phase

Using a chiral stationary phase based on a supramolecular uracil structure with induced chirality (1-m column, 200-400 theoretical plates effectiveness), the enantiomers of 2-bromobutane were completely separated in 210 seconds at 45°C, while 2-chlorobutane enantiomers required 180 seconds at the same temperature [1]. 2-Chloropentane enantiomers were separated at 60-65°C in 170 and 160 seconds respectively. 2-Butanol enantiomers could only be partially separated at 100°C.

Chiral separation Gas chromatography Supramolecular uracil Analytical method development

Stereospecific SN2 Inversion: (S)-2-Bromobutane → (R)-Configured Product vs. Racemic Mixture Yielding Racemic Products

In SN2 nucleophilic substitution reactions, (S)-2-bromobutane undergoes stereospecific Walden inversion to yield products with (R)-configuration exclusively [1]. Specifically, reaction of (S)-2-bromobutane with hydroxide ion (OH⁻) yields (R)-2-butanol; reaction with cyanide ion (CN⁻) yields (R)-2-butanenitrile [2]. In contrast, racemic 2-bromobutane yields racemic products with zero net optical rotation. Under SN1 conditions (e.g., treatment with KBr), racemization occurs via planar carbocation intermediate, producing equal amounts of both enantiomers [3].

SN2 stereochemistry Walden inversion Chiral synthesis Nucleophilic substitution

Enantiomeric Excess Determination: (R)-2-Bromobutane Reference [α] = -23.1° Enables Optical Purity Quantification for (S)-Enantiomer Procurement Verification

Pure (R)-2-bromobutane exhibits a specific rotation [α] = -23.1° [1]. Since (S)-2-bromobutane is the enantiomer, its pure form exhibits [α] = +23.1° (equal magnitude, opposite sign). This established reference value enables quantitative determination of enantiomeric excess in procured (S)-2-bromobutane samples using polarimetry. For instance, a mixture showing specific rotation of -14° corresponds to approximately 80.3% (R)-enantiomer and 19.7% (S)-enantiomer [1].

Specific rotation Enantiomeric excess Chiral purity Quality control

Enantioselective Surface Chemistry: (S)-2-Bromobutane Exhibits Coverage-Dependent Enantioselectivity on Chiral Cu(643)R&S Surfaces vs. S-1-Bromo-2-Methylbutane

On naturally chiral Cu(643)R&S surfaces, R-2-bromobutane (the enantiomer of the target compound) exhibits enantioselective decomposition behavior that differs fundamentally from S-1-bromo-2-methylbutane. In R-2-bromobutane, the chiral carbon coincides with the debromination reaction center while β-hydride elimination centers are achiral [1]. Temperature programmed reaction spectroscopy revealed that surface chemistry on Cu(643)R&S is not enantioselective at low coverages but becomes enantioselective at high coverages [1]. Photofragment angular distribution studies further demonstrate characteristic differences between racemic mixture and single enantiomer behavior upon oriented photodissociation [2].

Surface chemistry Enantioselective catalysis Heterogeneous catalysis Temperature programmed reaction

(S)-2-Bromobutane Optimal Application Scenarios: Where Enantiopurity Delivers Verifiable Advantage


Asymmetric Synthesis of Enantiomerically Pure Pharmaceutical Intermediates via Stereospecific SN2 Inversion

Procurement of (S)-2-bromobutane rather than racemic 2-bromobutane is essential for pharmaceutical intermediate synthesis where the target API requires defined stereochemistry. Under SN2 conditions with strong nucleophiles (OH⁻, CN⁻, alkoxides), (S)-2-bromobutane undergoes Walden inversion to yield exclusively (R)-configured products [1]. This stereospecific outcome (≈100% enantiomeric excess in product) eliminates the need for costly chiral resolution steps downstream and reduces waste associated with unwanted enantiomer production. Racemic starting material under identical conditions yields racemic products requiring additional separation [1].

Analytical Method Development and Chiral Purity Assessment Using Validated Separation Parameters

Laboratories developing chiral GC methods can leverage established separation parameters for (S)-2-bromobutane quality control. On melamine-based chiral stationary phases, the compound exhibits α = 1.62 at 70°C [2]; on uracil-based phases, complete separation occurs in 210 seconds at 45°C [3]; on cyanuric acid-modified Carboblack C, complete (rather than partial) resolution is achieved [4]. These validated parameters enable rapid method transfer and reduce development time for analytical QC laboratories verifying enantiomeric purity of incoming (S)-2-bromobutane shipments.

Enantioselective Heterogeneous Catalysis Research on Chiral Metal Surfaces

For surface chemistry investigations involving chiral modifiers or intrinsically chiral metal surfaces (e.g., Cu(643)R&S), (S)-2-bromobutane provides a well-characterized probe molecule with documented enantioselective behavior. The chiral center coincides with the debromination reaction center, distinguishing it from alternative chiral alkyl halides where the chiral center is remote from the reaction site [5]. Coverage-dependent enantioselectivity on Cu(643)R&S surfaces has been quantified via temperature programmed reaction spectroscopy [5], establishing (S)-2-bromobutane as a reference compound for fundamental studies of enantioselective heterogeneous catalysis.

Chiral Building Block for sec-Butyl Group Transfer with Defined Stereochemistry

(S)-2-Bromobutane serves as an electrophilic alkylating agent for introducing the sec-butyl group with defined (S)-configuration into nucleophilic substrates. The compound's reactivity in Williamson ether synthesis, Grignard reagent formation, and nucleophilic substitution enables construction of more complex chiral molecules where the sec-butyl stereocenter is preserved or predictably inverted . The specific rotation reference value of [α] = +23.1° (inferred from (R)-enantiomer data of -23.1°) provides a quantitative benchmark for verifying optical purity [6], supporting reproducible outcomes in multi-step synthetic sequences.

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